molecular formula C32H30N2O4 B079253 Cochliodinol CAS No. 11051-88-0

Cochliodinol

Cat. No.: B079253
CAS No.: 11051-88-0
M. Wt: 506.6 g/mol
InChI Key: ZXRULNXZJSCTQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cochliodinol can be synthesized through the fermentation of Chaetomium species. The process involves activating Chaetomium spirale strains, preparing a seed solution, and conducting fermentation culture . The metabolite is then extracted and purified using various chromatographic techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungi are cultured in optimized conditions to maximize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cochliodinol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Hydrogen sulfide in methanol.

    Substitution: Acetic anhydride for acetylation reactions.

Major Products Formed:

    Dimethyl and diacetyl derivatives: Formed through oxidation.

    Colorless crystalline phenols: Formed through reduction.

    Phenolic esters: Formed through acetylation.

Mechanism of Action

The exact mechanism of action of cochliodinol is not fully elucidated. it is believed to interact with cellular macromolecules, particularly proteins and nucleic acids . This compound can alter the expression of certain genes, potentially impacting signaling pathways within cells . This makes it a subject of interest in the study of gene expression regulation and cellular response to external bioactive compounds.

Properties

IUPAC Name

2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-25-21(13-19)23(15-33-25)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-12-10-20(14-22(24)26)8-6-18(3)4/h5-6,9-16,33-35,38H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRULNXZJSCTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=C(C=C5)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149268
Record name Cochliodinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11051-88-0
Record name Cochliodinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11051-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cochliodinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cochliodinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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